

Einecs 302-119-6 structural elucidation and characterization

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Compound of Interest

Compound Name: *Einecs 302-119-6*

Cat. No.: *B12673449*

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Einecs 302-119-6, chemically known as 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one, and more commonly referred to as β -damascenone, is a significant compound in the fragrance and flavor industries. This technical guide provides a comprehensive overview of its structural elucidation and characterization for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

β -Damascenone is a member of the rose ketones family, which also includes damascones and ionones.[1] It is a cyclic monoterpene ketone characterized by a 2,6,6-trimethylcyclohexa-1,3-diene ring substituted with a crotonoyl group.[2] This structure leads to its distinct and potent aroma, making it a key contributor to the scent of roses, despite its low natural concentrations. [1][3]

Table 1: Physicochemical Properties of β -Damascenone

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₈ O	[4]
Molecular Weight	190.28 g/mol	[2]
Appearance	Pale yellow to yellow liquid	[2]
Odor	Floral, fruity	[2]
Boiling Point	274.00 to 276.00 °C @ 760.00 mm Hg	[2]
Density	0.945-0.952 g/cm ³ (20°C)	[2][5]
Refractive Index	1.508-1.514 (20°C)	[2][5]
Solubility	1 ml in 10 ml 95% alcohol (ethanol)	[2]
Vapor Pressure	0.85 Pa @ 20°C	[5]
Flash Point	>100°C	[5]

Structural Elucidation and Spectroscopic Characterization

The structural confirmation of β -damascenone relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of β -damascenone.

Table 2: ¹H NMR Spectral Data for β -Damascenone (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
6.73	dq	15.6, 6.9	1H
6.17	dq	15.6, 1.7	1H
1.99	t	6.6	2H
1.92	dd	6.9, 1.6	3H
1.73 – 1.65	m	2H	
1.51	s	3H	
1.49 – 1.44	m	2H	
1.02	s	6H	
Reference:[6]			

Table 3: ^{13}C NMR Spectral Data for β -Damascenone (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
202.4	C=O
146.0	C
140.3	CH
134.8	CH
130.6	C
38.9	CH ₂
33.5	CH ₂
31.3	C
29.0	2 x CH ₃
21.4	CH ₃
19.0	CH ₂
18.5	CH ₃
Reference:[6]	

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both separating β -damascenone from complex mixtures, such as essential oils, and for providing information about its molecular weight and fragmentation pattern.[3]

Table 4: Key Mass Spectral Fragments for β -Damascenone

m/z	Relative Intensity
190	[M] ⁺ (Molecular Ion)
175	
121	
105	
91	
77	
69	
Reference:[3]	

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 5: Infrared (IR) Absorption Bands for β -Damascenone

Wavenumber (cm ⁻¹)	Functional Group
1647	C=O (Ketone)
1442	C-H bend
1378	C-H bend
1290	C-O stretch
1238	C-O stretch
973	C=C bend (trans)
Reference:[6]	

Experimental Protocols

Detailed methodologies are crucial for reproducible characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To separate and identify β -damascenone in a sample.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as HP-5 or DB-5, is typically used.^[7]
- Carrier Gas: Helium.^[7]
- Injection: The sample is injected into the GC inlet where it is vaporized.
- Temperature Program: A temperature ramp is employed to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 290°C).^[7]
- Detection: The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the fragments is detected, producing a mass spectrum.
- Data Analysis: The retention time and the mass spectrum of the sample are compared to a known standard of β -damascenone for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed molecular structure of β -damascenone.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: A small amount of purified β -damascenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3).^[6]
- Acquisition: ^1H and ^{13}C NMR spectra are acquired.
- Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

- Objective: To identify the functional groups in β -damascenone.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The analysis is often performed on the neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.^[6]
- Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm^{-1}).
- Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Synthesis and Biosynthesis

β -Damascenone can be obtained through chemical synthesis or is produced naturally in various plants.

Chemical Synthesis Workflow

One common synthetic route involves the cyclization of citral to form α -cyclogeranic acid, followed by a series of reactions to introduce the butenone side chain and form the final product.^[8]

A simplified workflow for the chemical synthesis of β -damascenone.

Biosynthetic Pathway

In nature, damascenones are derived from the degradation of carotenoids.^[1] The biosynthesis of β -damascenone starts from the common isoprenoid precursors, isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP).

An overview of the biosynthetic pathway leading to β -damascenone.

Isomeric Forms

It is important to distinguish β -damascenone from its isomers, such as α -damascone and δ -damascone, which differ in the position of the double bonds within the cyclohexene ring and the butenone side chain.^[5]

Logical relationship between damascones and damascenones.

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